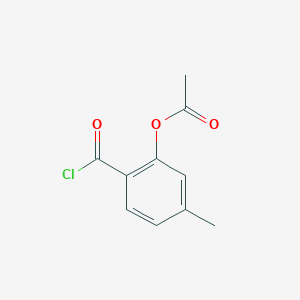
6-Isobutyl-5-methylnicotinic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Isobutyl-5-methylnicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of an ethyl ester group attached to the nicotinic acid moiety, with additional isobutyl and methyl substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinic acid ethyl ester typically involves the esterification of 6-Isobutyl-5-methyl-nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 6-Isobutyl-5-methylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: 6-Isobutyl-5-methyl-nicotinic acid.
Reduction: 6-Isobutyl-5-methyl-nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
科学的研究の応用
6-Isobutyl-5-methylnicotinic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 6-Isobutyl-5-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with cellular receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
- Nicotinic acid ethyl ester
- Methyl nicotinate
- Ethyl isonicotinate
Comparison: 6-Isobutyl-5-methylnicotinic acid ethyl ester is unique due to the presence of isobutyl and methyl substituents, which can influence its chemical reactivity and biological activity. Compared to other nicotinic acid esters, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
ethyl 5-methyl-6-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-13(15)11-7-10(4)12(14-8-11)6-9(2)3/h7-9H,5-6H2,1-4H3 |
InChIキー |
AWYMBPWHBYMQGR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)CC(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B8529126.png)
![Carbamic acid, [4-[2-(3-methylphenyl)-2-oxoethyl]-2-pyridinyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8529134.png)
![3-[(4-Methoxyphenyl)methoxy]-3-oxopropanoate](/img/structure/B8529139.png)
![3-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzonitrile](/img/structure/B8529148.png)






